4-chloro-N-(3,4-dichlorophenyl)dithiazol-5-imine
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Overview
Description
4-chloro-N-(3,4-dichlorophenyl)dithiazol-5-imine is a chemical compound with the molecular formula C8H3Cl3N2S2 and a molecular weight of 297.61 g/mol . This compound is characterized by the presence of a dithiazole ring, which is a five-membered ring containing two sulfur atoms and one nitrogen atom. The compound also contains three chlorine atoms attached to the phenyl and dithiazole rings.
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(3,4-dichlorophenyl)dithiazol-5-imine is the CYP51 enzyme of the cytochrome P450 family . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of the cell membrane of phytopathogenic fungi .
Mode of Action
This compound interacts with its target by binding to the iron atom of the heme porphyrin ring . This interaction inhibits the stage of C14 demethylation of lanosterol, which is a critical step in the biosynthesis of ergosterol . The inhibition of ergosterol synthesis leads to the death of the fungi due to the impossibility of osmotic nutrition .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting the CYP51 enzyme, it disrupts the conversion of lanosterol to ergosterol . This disruption affects the integrity of the fungal cell membrane, leading to the death of the fungi .
Result of Action
The result of the compound’s action is the high fungicidal activity . In vitro tests have shown that it is effective against six species of phytopathogenic fungi . This makes it a potential candidate for use in fungicidal preparations to reduce the spread of fungal diseases and increase agricultural productivity .
Action Environment
Preparation Methods
The synthesis of 4-chloro-N-(3,4-dichlorophenyl)dithiazol-5-imine typically involves the reaction of 3,4-dichloroaniline with a suitable dithiazole precursor under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and a catalyst to facilitate the formation of the dithiazole ring. The reaction is usually carried out at a temperature range of 0-50°C to ensure optimal yield and purity of the product .
Chemical Reactions Analysis
4-chloro-N-(3,4-dichlorophenyl)dithiazol-5-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-chloro-N-(3,4-dichlorophenyl)dithiazol-5-imine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
4-chloro-N-(3,4-dichlorophenyl)dithiazol-5-imine can be compared with other similar compounds, such as:
- 4-chloro-N-(2,3-dichlorophenyl)dithiazol-5-imine
- 4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine
- 4-chloro-N-(3,4-difluorophenyl)dithiazol-5-imine
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The unique arrangement of chlorine atoms in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-N-(3,4-dichlorophenyl)dithiazol-5-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2S2/c9-5-2-1-4(3-6(5)10)12-8-7(11)13-15-14-8/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBPILKPUCKSIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C2C(=NSS2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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